

Independent Verification of Published Data on D-Hydroorotic Acid: A Comparative Guide

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Compound of Interest

Compound Name: *D-Hydroorotic acid*

Cat. No.: *B1349200*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **D-Hydroorotic acid** (DHO), a key intermediate in the de novo pyrimidine biosynthesis pathway, with related compounds and analytical methodologies. The information presented is based on independently verifiable published data to support research and drug development efforts targeting pyrimidine metabolism.

Executive Summary

D-Hydroorotic acid is the precursor to orotic acid, a critical step catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] Inhibition of DHODH is a validated therapeutic strategy for autoimmune diseases and cancer, leading to an accumulation of dihydroorotic acid.[3] This guide delves into the available quantitative data for **D-Hydroorotic acid** and its enantiomer, L-Hydroorotic acid, compares analytical methods for their detection, and outlines experimental protocols. A significant portion of the published literature focuses on the L-isomer (L-Dihydroorotic acid), which is the form utilized in the human pyrimidine biosynthesis pathway. Data specifically on the D-isomer's physiological concentration and distinct biological effects are limited.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data available for hydroorotic acid and related compounds.

Table 1: Physicochemical Properties of Hydroorotic Acid Enantiomers

Property	D-Hydroorotic Acid (Racemic Mixture)	L-Hydroorotic Acid
CAS Number	155-54-4[2]	5988-19-2[1]
Molecular Formula	C ₅ H ₆ N ₂ O ₄ [2]	C ₅ H ₆ N ₂ O ₄ [1]
Molecular Weight	158.11 g/mol [2]	158.11 g/mol [1]
Physical Description	Solid[2]	White to off-white crystalline powder
Solubility	Data not available	DMSO: 32 mg/mL[2]

Table 2: Analytical Methods for L-Hydroorotic Acid Quantification in Human Plasma

Method	Analyte	Matrix	Linear Analytical Range	Key Findings
LC-MS/MS	L-Dihydroorotate (DHO)	K2EDTA Human Plasma	3.00–3,000 ng/mL[4][5]	A surrogate matrix approach was used due to the presence of endogenous DHO. The method demonstrated high accuracy and precision.[4][5]

Table 3: Comparison with Other Pyrimidine Pathway Intermediates

Compound	Role in Pathway	Key Characteristics
N-Carbamoyl-Aspartate	Precursor to Dihydroorotic acid	Accumulates when dihydroorotase activity is reversed, which can occur upon DHODH inhibition.[6]
Orotic Acid	Product of DHO oxidation	Elevated levels in urine are a marker for certain metabolic disorders.[7]
Uridine	Downstream product	Can rescue cells from the effects of DHODH inhibitors by feeding into the pyrimidine salvage pathway.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of published findings.

Protocol 1: Quantification of L-Dihydroorotic Acid in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the quantification of L-dihydroorotate in human plasma.[4][5]

1. Sample Preparation: Protein Precipitation

- Thaw frozen plasma samples at room temperature.[8]
- Vortex the plasma to ensure homogeneity.[8]
- To 100 μ L of plasma, add 250 μ L of acetonitrile.[8]
- Vortex the mixture vigorously for 5 seconds to denature and precipitate proteins.[8]
- Centrifuge the sample at 14,800 rpm for 2 minutes.[8]

- Filter the supernatant through a 0.2 μm syringe filter and transfer to a new vial for analysis.
[8]

2. LC-MS/MS Analysis

- Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
- Mobile Phase and Gradient: Specific details of the mobile phase composition and gradient elution are proprietary to the publishing laboratory but would typically involve a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or ammonium formate.
- Mass Spectrometry: Operated in selected reaction monitoring (SRM) mode to detect the specific parent-to-daughter ion transitions for L-dihydroorotate and its stable isotope-labeled internal standard.

Protocol 2: In Vitro Cell-Based Assay to Assess DHODH Inhibition

This protocol outlines a general method to evaluate the effect of compounds on cell growth and the rescue effect of orotic acid, indicative of DHODH inhibition.[9]

1. Cell Culture and Treatment

- Culture a suitable human cell line (e.g., HCT116) in appropriate growth medium.
- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
- In parallel, treat cells with the test compound in the presence of a rescue agent, such as orotic acid (e.g., 1.5 mM).

2. Assessment of Cell Growth

- Monitor cell confluence or viability over a period of 96 hours using an automated live-cell imaging system or a standard viability assay (e.g., MTT, CellTiter-Glo).

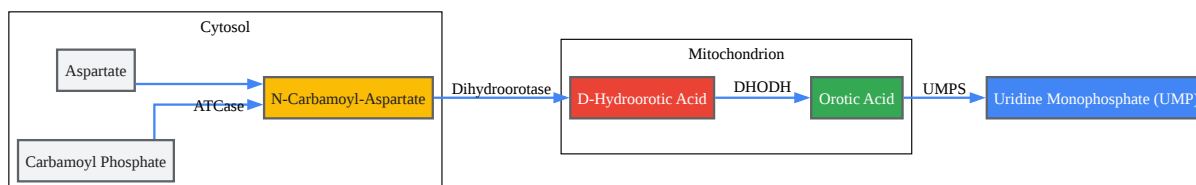
3. Data Analysis

- Plot cell growth curves for each treatment condition.
- A reversal of the growth inhibition caused by the test compound in the presence of orotic acid suggests that the compound's mechanism of action involves the inhibition of DHODH.

Mandatory Visualization

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the central role of **D-Hydroorotic acid** in the de novo pyrimidine biosynthesis pathway.



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Caption: The de novo pyrimidine biosynthesis pathway highlighting **D-Hydroorotic acid**.

Experimental Workflow for LC-MS/MS Quantification

This diagram outlines the typical workflow for quantifying **D-Hydroorotic acid** in a biological matrix.



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Caption: General workflow for the quantification of **D-Hydroorotic acid** by LC-MS/MS.

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